2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide
Overview
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide typically involves a multistep process. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the pyridine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide include:
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromen core but differs in its substituents and biological activities.
Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: Another chromen derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the chromen and pyridine moieties, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-7-16(19-13(2)9-18(23)26-17(19)8-12)25-14(3)20(24)22-11-15-5-4-6-21-10-15/h4-10,14H,11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMLEOHBFDGXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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